2-hydroxy-N'-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N’-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is a complex organic compound with a molecular formula of C19H16N4O4S . This compound is notable for its unique structure, which includes a benzohydrazide moiety linked to a pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-hydroxy-N’-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide typically involves multiple steps. One common method starts with the preparation of the hydrazide derivative, followed by the condensation reaction with the appropriate aldehyde or ketone . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other benzohydrazide derivatives and pyrimidine-based molecules. For example:
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide Compared to these compounds, 2-hydroxy-N’-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide is unique due to its specific structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[6-hydroxy-1-(4-methylphenyl)-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N4O4S/c1-11-6-8-12(9-7-11)23-18(27)14(16(25)21-19(23)28)10-20-22-17(26)13-4-2-3-5-15(13)24/h2-10,24,27H,1H3,(H,22,26)(H,21,25,28)/b20-10+ |
InChI Key |
KRGNZUUGLXQFOX-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=N/NC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=NNC(=O)C3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.